Ethyl N-Boc-2-piperidineacetate: A Comprehensive Technical Guide
Ethyl N-Boc-2-piperidineacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
This technical guide provides an in-depth overview of Ethyl N-Boc-2-piperidineacetate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, purification, and analysis, and explores its applications in drug discovery and development, with a particular focus on neuroscience. The piperidine scaffold is a privileged structure in a multitude of pharmaceuticals, and the strategic placement of a protected nitrogen and an ester functional group in Ethyl N-Boc-2-piperidineacetate makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3]
Introduction
Ethyl N-Boc-2-piperidineacetate, with the CAS number 118667-62-2, is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 2-position with an ethyl acetate moiety. The Boc protecting group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The ethyl ester offers a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. These structural features make Ethyl N-Boc-2-piperidineacetate a valuable synthon for the construction of more complex molecules, particularly in the development of novel therapeutics.[4]
The piperidine motif is a cornerstone in drug design, appearing in numerous FDA-approved drugs targeting a wide range of biological pathways.[1][4] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a scaffold for creating molecules with precise three-dimensional orientations for optimal target engagement.[1][4] Substituted piperidines are particularly prominent in drugs targeting the central nervous system (CNS).[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl N-Boc-2-piperidineacetate is presented in Table 1. While some properties are empirically determined, others are predicted based on computational models.
| Property | Value | Reference |
| CAS Number | 118667-62-2 | |
| Molecular Formula | C₁₄H₂₅NO₄ | |
| Molecular Weight | 271.36 g/mol | |
| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Physical Form | Liquid | |
| Boiling Point | Not definitively reported; predicted values for similar structures suggest >300 °C at 760 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | [5] |
| Storage Temperature | Refrigerator |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Ethyl N-Boc-2-piperidineacetate, compiled from established procedures for analogous compounds.
Synthesis
A common and efficient route to Ethyl N-Boc-2-piperidineacetate is the esterification of N-Boc-2-piperidineacetic acid. This precursor can be synthesized from commercially available 2-piperidineacetic acid.
3.1.1. Step 1: N-Boc Protection of 2-Piperidineacetic Acid
This protocol describes the protection of the secondary amine of 2-piperidineacetic acid using di-tert-butyl dicarbonate (Boc₂O).
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Materials:
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2-Piperidineacetic acid hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium carbonate (Na₂CO₃)
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Dioxane
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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-
Procedure:
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Dissolve 2-piperidineacetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
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Cool the solution to 0 °C in an ice bath.
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Add sodium carbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
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Acidify the aqueous residue to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield crude N-Boc-2-piperidineacetic acid, which can often be used in the next step without further purification.
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3.1.2. Step 2: Esterification of N-Boc-2-piperidineacetic Acid
This protocol details the conversion of the carboxylic acid to the corresponding ethyl ester.
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Materials:
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N-Boc-2-piperidineacetic acid (from Step 1)
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Ethanol (absolute)
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Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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-
Procedure (using Sulfuric Acid catalyst):
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Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in an excess of absolute ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until effervescence ceases.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain crude Ethyl N-Boc-2-piperidineacetate.
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Purification
Purification of the crude product is typically achieved by flash column chromatography on silica gel.
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Materials:
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Crude Ethyl N-Boc-2-piperidineacetate
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Chromatography column
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Collection tubes
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TLC plates and developing chamber
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-
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
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Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.
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Carefully load the sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate).
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified Ethyl N-Boc-2-piperidineacetate as a liquid.
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Analysis
The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected ¹H NMR signals would include those for the ethyl group (a triplet and a quartet), the Boc group (a singlet), and the protons of the piperidine ring and the methylene group of the acetate side chain (complex multiplets).
-
-
High-Performance Liquid Chromatography (HPLC):
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HPLC can be used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) is a common setup.
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Applications in Drug Development
Ethyl N-Boc-2-piperidineacetate is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a key feature in many drugs targeting the central nervous system, including treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric disorders.[2][6][7]
The dual functionality of Ethyl N-Boc-2-piperidineacetate allows for a variety of synthetic manipulations:
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Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy for introducing diversity into a molecule and for modulating its pharmacological properties.
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Deprotection and Functionalization of the Nitrogen: The Boc group can be removed under acidic conditions to liberate the secondary amine of the piperidine ring. This free amine can then be alkylated, acylated, or used in reductive amination reactions to attach other molecular fragments.
This synthetic versatility makes Ethyl N-Boc-2-piperidineacetate a useful starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Signaling Pathways and Logical Relationships
While Ethyl N-Boc-2-piperidineacetate itself is not known to directly interact with specific signaling pathways, it serves as a precursor to compounds that do. The general workflow from a simple building block to a potential drug candidate that modulates a biological pathway can be illustrated as follows:
Caption: A generalized workflow illustrating the progression from a synthetic building block like Ethyl N-Boc-2-piperidineacetate to a potential drug candidate that modulates a biological signaling pathway.
Safety Information
Ethyl N-Boc-2-piperidineacetate should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
Ethyl N-Boc-2-piperidineacetate is a synthetically versatile and commercially available building block that plays a significant role in the field of medicinal chemistry. Its strategic combination of a protected piperidine ring and a reactive ester functionality provides a robust platform for the synthesis of diverse molecular libraries. As the demand for novel therapeutics, particularly for CNS disorders, continues to grow, the utility of such well-designed intermediates is expected to increase, facilitating the discovery and development of the next generation of pharmaceuticals.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]
- 6. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]
- 7. researchgate.net [researchgate.net]
